molecular formula C13H11F2N B1451046 (2',3-Difluorobiphenyl-4-yl)methanamine CAS No. 1214390-93-8

(2',3-Difluorobiphenyl-4-yl)methanamine

Cat. No. B1451046
M. Wt: 219.23 g/mol
InChI Key: BELAXMBFTSSXCN-UHFFFAOYSA-N
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Description

(2',3-Difluorobiphenyl-4-yl)methanamine, also known as DFBMA, is an organic compound that has recently gained attention in the scientific community for its unique properties. It is a white, crystalline solid and is soluble in water, ethanol, and ether. DFBMA is currently being studied for its potential use in a variety of applications, including drug synthesis, medical research, and laboratory experiments.

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

  • Application: Use in transfer hydrogenation reactions, achieving high conversions and turnover frequencies.
  • Details: Quinazoline-based ruthenium complexes, structurally similar to the query compound, demonstrated high efficiency in hydrogenation reactions, which are crucial in organic synthesis (Karabuğa et al., 2015).

Novel Syntheses of Heterocyclic Compounds

  • Application: Synthesis of novel compounds with potential biological activities.
  • Details: Compounds structurally related to the query have been synthesized, showcasing methods to create potentially biologically active molecules (Shimoga et al., 2018).

Catalysis in Organic Synthesis

  • Application: Catalysis in various organic synthesis processes.
  • Details: Utilization of palladacycles derived from related compounds in catalytic applications, demonstrating effectiveness in organic synthesis (Roffe et al., 2016).

Development of Antidepressant Drugs

  • Application: Drug development, particularly in psychiatry.
  • Details: Derivatives of related compounds have been studied as serotonin receptor agonists with potential antidepressant effects (Sniecikowska et al., 2019).

Photocytotoxicity and Cellular Imaging

  • Application: Use in cancer treatment and cellular imaging.
  • Details: Iron(III) complexes with ligands structurally similar to the query compound have been used for photocytotoxicity in cancer cells and cellular imaging (Basu et al., 2014).

Synthesis and Characterization of Novel Compounds

  • Application: Synthesis and characterization of new chemical entities.
  • Details: New compounds with similar structures have been synthesized and characterized, contributing to the diversity of chemical compounds (Pandey & Srivastava, 2011).

Anticancer Activity

  • Application: Investigation into potential anticancer agents.
  • Details: Schiff base ligands related to the query compound have been synthesized and studied for their anticancer activity (Mbugua et al., 2020).

properties

IUPAC Name

[2-fluoro-4-(2-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-4-2-1-3-11(12)9-5-6-10(8-16)13(15)7-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAXMBFTSSXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2',3-Difluorobiphenyl-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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